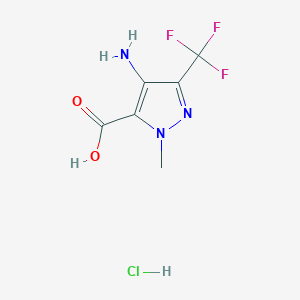

4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride

Description

Properties

IUPAC Name |

4-amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2.ClH/c1-12-3(5(13)14)2(10)4(11-12)6(7,8)9;/h10H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDBBWKFXCXLIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors. For instance, a common route involves the reaction of 3,3,3-trifluoropropionyl chloride with hydrazine to form 3-(trifluoromethyl)pyrazole. This intermediate can then be further functionalized through nitration, reduction, and subsequent carboxylation to introduce the amino and carboxylic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Strong bases like sodium hydride or nucleophiles like amines.

Major Products

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional groups among analogous compounds:

Physicochemical Properties

- Trifluoromethyl Group Impact : Present in both the target compound and FMPPP, this group enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration or prolonged half-life .

- Hydrochloride Salt : The target compound’s hydrochloride salt likely improves aqueous solubility compared to free acid forms (e.g., FMPPP) or ester derivatives .

Biological Activity

4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid; hydrochloride is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with amino, methyl, and trifluoromethyl substituents, along with a carboxylic acid group. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions. A common method begins with the cyclization of appropriate precursors, such as the reaction of 3,3,3-trifluoropropionyl chloride with hydrazine to form an intermediate pyrazole derivative. Further functionalization introduces the amino and carboxylic acid groups through nitration and reduction processes.

The biological activity of 4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or a ligand in biochemical assays. The trifluoromethyl group contributes to its enhanced bioactivity by improving solubility and stability in biological systems .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, which is critical for its potential therapeutic applications. For example, studies have shown that it can inhibit certain metabolic pathways, making it a candidate for drug development targeting diseases such as cancer and inflammation .

Antimicrobial Activity

In vitro studies have demonstrated that 4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid exhibits antimicrobial properties against several pathogens. Its efficacy varies depending on the concentration and specific microbial strain tested, indicating its potential use in developing new antimicrobial agents .

Case Studies

- Anticancer Research : A study investigated the effects of this compound on cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Another study explored its anti-inflammatory properties in animal models. The compound reduced markers of inflammation significantly compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | Structure | Enzyme inhibitor, antimicrobial | Trifluoromethyl group enhances lipophilicity |

| 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide | Structure | Moderate enzyme inhibition | Lacks trifluoromethyl group |

| 3-Amino-4-pyrazolecarboxylic acid | Structure | Lower activity compared to the target compound | No trifluoromethyl substitution |

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid; hydrochloride?

The compound is typically synthesized via cyclocondensation of furandione derivatives with hydrazones, followed by conversion to the acid chloride using thionyl chloride (SOCl₂). Subsequent reactions with nucleophiles (e.g., alcohols, amines) under Schotten-Baumann conditions yield esters or amides. For example, ester derivatives (4a-c) are formed by reacting acid chloride with alcohols, while amides (5a-f) result from reactions with amines .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

- NMR spectroscopy (1H, 13C) confirms substitution patterns and trifluoromethyl group presence.

- LC-MS verifies molecular weight and purity.

- FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, amine N-H stretch at ~3300 cm⁻¹).

- HPLC assesses purity (>95% recommended for biological assays) .

Q. How can researchers optimize esterification or amidation reactions involving the carboxylic acid moiety?

- Solvent selection : Use anhydrous dichloromethane or THF to avoid hydrolysis.

- Catalysts : Add DMAP or triethylamine to enhance nucleophilic reactivity.

- Temperature : Maintain 0–5°C during acid chloride formation to minimize side reactions.

- Workup : Extract unreacted reagents using aqueous washes (e.g., NaHCO₃ for acid removal) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s biological activity in cancer cell models?

Analogous pyrazole derivatives (e.g., FMPPP) inhibit proliferation via autophagy induction and mTOR/p70S6K pathway suppression. Methodological validation includes:

- Cell cycle analysis : Flow cytometry with propidium iodide staining (e.g., 20 µM treatment increases G1 phase from ~48% to ~75% in DU145 cells) .

- Western blotting : Detect LC3-II (autophagy marker) upregulation and SQSTM1/p62 degradation.

- Pathway inhibition : Use ERK inhibitors (e.g., U0126) to confirm ERK1/2 phosphorylation’s role in autophagy .

Q. How can researchers resolve contradictions in reaction yields during cyclization to form pyrazolopyridazinone derivatives?

Discrepancies arise from hydrazine reactivity and reaction conditions. Mitigation strategies:

- Hydrazine selection : Aromatic hydrazines (e.g., phenylhydrazine) enhance cyclization efficiency vs. aliphatic analogs.

- Catalytic additives : Use DMF or acetic acid to stabilize intermediates.

- Temperature control : Optimize between 80–120°C via gradual heating to avoid decomposition .

Q. What methodologies are used to study structure-activity relationships (SAR) for pyrazole-based derivatives?

- Core modifications : Introduce substituents (e.g., halogens, alkyl groups) at positions 2 and 5 to assess steric/electronic effects.

- Biological assays : Test analogs in dose-response experiments (e.g., CCK-8 assays) to determine IC₅₀ values.

- Computational modeling : Perform docking studies with target proteins (e.g., mTOR) to predict binding affinities .

Q. How can solubility challenges be addressed for in vivo pharmacokinetic studies?

- Salt formation : Hydrochloride salts improve aqueous solubility.

- Co-solvents : Use PEG-400 or cyclodextrins for formulations.

- Prodrug strategies : Synthesize methyl esters for enhanced membrane permeability, followed by in vivo hydrolysis to the active acid .

Notes for Contradictory Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.